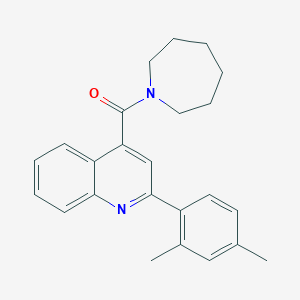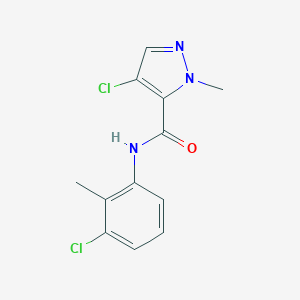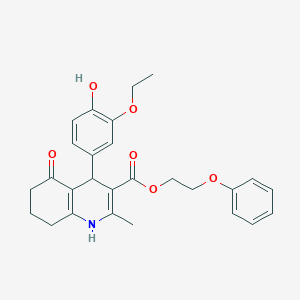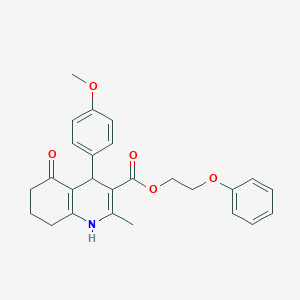![molecular formula C30H24N2O4S3 B333426 2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B333426.png)
2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethyl, thioxo, and isoindole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the quinoline derivative with the isoindole moiety under specific reaction conditions, such as the use of dimethylformamide and trifluoroacetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thioxo group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins and enzymes.
Comparison with Similar Compounds
Similar compounds to 2-[1-benzyl-2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione include:
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4-methyl-1-piperidinyl)ethanone: Similar structure with a piperidine moiety.
2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate: Contains a piperidinecarbodithioate group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C30H24N2O4S3 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H24N2O4S3/c1-30(2)25-24(29(37)39-38-25)21-16-18(36-3)13-14-22(21)32(30)28(35)23(15-17-9-5-4-6-10-17)31-26(33)19-11-7-8-12-20(19)27(31)34/h4-14,16,23H,15H2,1-3H3 |
InChI Key |
DOGCDKHRQMLZNZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C=CC(=C3)OC)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C(CC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-bromophenyl)-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B333344.png)
![methyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333345.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B333348.png)

![Isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B333353.png)


![propyl 4-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333360.png)
![Ethyl 4-[4-methoxy-3-(phenoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B333361.png)
![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B333362.png)

![2-amino-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B333366.png)
![2-(2-bromophenyl)-4-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B333368.png)
![4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333369.png)
